molecular formula C13H22N2O5 B2745711 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid CAS No. 2126177-06-6

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid

Cat. No. B2745711
M. Wt: 286.328
InChI Key: RRUHRBBZJQFVPQ-UHFFFAOYSA-N
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Description

“1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid” is a compound with the molecular weight of 243.3 . It is a powder at room temperature . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to “1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3, (H,13,16) (H,14,15) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The amino group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 243.3 . The compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is involved in complex chemical syntheses. For example, it is used in the preparation of various compounds with potential antibacterial properties, such as pyridonecarboxylic acids (Egawa et al., 1984). Additionally, it serves as a starting point in multi-step reactions, leading to the creation of compounds like tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which are characterized by complex molecular structures (Wang et al., 2008).

Application in Peptide Synthesis

This compound plays a significant role in peptide synthesis. It is utilized for the tert-butoxycarbonylation of amines, a critical step in protecting amino groups during peptide assembly (Heydari et al., 2007). The stability and resistance of the tert-butoxycarbonyl group to various chemical conditions make it invaluable in the synthesis of multifunctional targets.

Contributions to Organic Chemistry

In organic chemistry, this compound is integral to synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and related compounds (Ivanov et al., 2017). These syntheses contribute to expanding the range of available compounds for various applications, including medicinal chemistry and materials science.

Role in Molecular Structure Studies

It has also been used in studies focusing on molecular structure and bonding. For instance, the synthesis of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate showcases the activation of carboxylic acids and the formation of active esters, crucial for understanding molecular interactions (Basel & Hassner, 2002).

Implications in Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in methods such as capillary gas chromatography for analyzing amino acid enantiomers, demonstrating its utility in precise analytical procedures (Abe et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of peptides . The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine , which can then be used in peptide synthesis .

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUHRBBZJQFVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid

CAS RN

2126177-06-6
Record name 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid
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